N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan is a synthetic compound that combines the structural features of 4-chlorophenyl and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan typically involves the reaction of 4-chlorophenyl derivatives with L-tryptophan under specific conditions. One common method includes the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the 4-chlorophenyl group and the L-tryptophan molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
- 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-tryptophan is unique due to its specific combination of the 4-chlorophenyl group and L-tryptophan, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92515-12-3 |
---|---|
Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-7-5-13(6-8-15)19(24)9-10-22-18(20(25)26)11-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26)/t18-/m0/s1 |
InChI Key |
OJXGNNZPQIOHLJ-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.